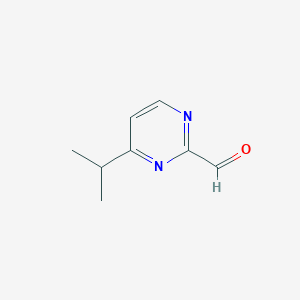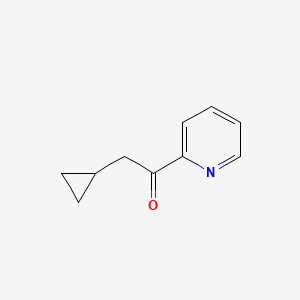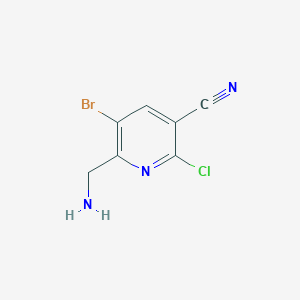
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole is a heterocyclic compound that contains both benzothiazole and piperidine moieties. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The incorporation of a piperidine ring enhances the compound’s pharmacological potential, making it a valuable target for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole typically involves the condensation of 2-aminobenzothiazole with a suitable piperidine derivative. One common method includes the reaction of 2-aminobenzothiazole with 1,4-dimethyl-4-piperidone in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dimethyl-4-piperidinyl)benzothiazole: Lacks the chloro substituent, which may affect its biological activity.
5-Chloro-2-(4-piperidinyl)benzothiazole: Similar structure but without the dimethyl groups on the piperidine ring.
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzimidazole: Contains a benzimidazole ring instead of benzothiazole
Uniqueness
5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole is unique due to the presence of both chloro and dimethyl substituents, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C14H17ClN2S |
|---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
5-chloro-2-(1,4-dimethylpiperidin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H17ClN2S/c1-14(5-7-17(2)8-6-14)13-16-11-9-10(15)3-4-12(11)18-13/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
ABUYSVAXUVIJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)C2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)

![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)









![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
